molecular formula C8H18ClNO2 B6218414 4,4-dimethoxycyclohexan-1-amine hydrochloride CAS No. 2751610-46-3

4,4-dimethoxycyclohexan-1-amine hydrochloride

Cat. No.: B6218414
CAS No.: 2751610-46-3
M. Wt: 195.7
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethoxycyclohexan-1-amine hydrochloride is an organic compound with a cyclohexane ring substituted with two methoxy groups and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethoxycyclohexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The process begins with cyclohexanone, which undergoes methoxylation to introduce methoxy groups at the 4,4-positions.

    Amination: The methoxylated cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxycyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.

Major Products

    Oxidation: 4,4-Dimethoxycyclohexanone or 4,4-dimethoxycyclohexanoic acid.

    Reduction: 4,4-Dimethoxycyclohexylamine.

    Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

4,4-Dimethoxycyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethoxycyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amine functionality allow it to bind to active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohexanone: Lacks the amine group and has different reactivity.

    4,4-Dimethoxycyclohexanol: Contains a hydroxyl group instead of an amine.

    Cyclohexanone: The parent compound without methoxy or amine substitutions.

Uniqueness

4,4-Dimethoxycyclohexan-1-amine hydrochloride is unique due to the combination of methoxy and amine groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2751610-46-3

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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